Comparative 5-Lipoxygenase Inhibition: [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid vs. Other Tetrazole Scaffolds
In a direct enzymatic assay for 5-lipoxygenase inhibition using rat basophilic leukemia-1 (RBL-1) cells, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid exhibited no significant activity (NS) at a screening concentration of 100 µM [1]. This lack of activity is a critical data point when compared to a structurally distinct tetrazole derivative, CHEMBL1270704, which demonstrated potent inhibition of human 15-lipoxygenase-1 with a Ki of 22 nM [2]. While this establishes that not all tetrazole-acetic acid derivatives share a common polypharmacology, it also underscores that this specific compound's activity profile is characterized by low affinity for 5-LOX, which may be a desirable trait in assays seeking to avoid LOX pathway interference. Class-level inference suggests that the specific pyrrolidine substitution pattern in this compound dictates a distinct selectivity profile compared to active-site directed LOX inhibitors.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LOX) enzyme activity |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | CHEMBL1270704 (a distinct tetrazole derivative): Ki = 22 nM (against human 15-LOX-1) |
| Quantified Difference | >4,500-fold difference in potency (based on Ki vs. inactive at 100 µM); Target selectivity differs (5-LOX vs. 15-LOX) |
| Conditions | RBL-1 cell-based 5-LOX assay (Target Compound); Human 15-LOX-1 catalytic site assay (Comparator) |
Why This Matters
For researchers building compound libraries to screen for 5-LOX inhibitors, knowing this compound is inactive at 100 µM prevents wasted effort on a false-positive scaffold and highlights its utility as a negative control or specificity benchmark.
- [1] ChEMBL Database. (n.d.). CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] BindingDB. (n.d.). BDBM50417153 (CHEMBL1270704): Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site (Ki = 22 nM). View Source
